molecular formula C15H18N2S B2605007 2-((4-(Thiophen-3-yl)piperidin-1-yl)methyl)pyridine CAS No. 2034454-90-3

2-((4-(Thiophen-3-yl)piperidin-1-yl)methyl)pyridine

Cat. No.: B2605007
CAS No.: 2034454-90-3
M. Wt: 258.38
InChI Key: XTUFRFWRAXBMLB-UHFFFAOYSA-N
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Description

2-((4-(Thiophen-3-yl)piperidin-1-yl)methyl)pyridine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of ligands for central nervous system (CNS) targets and cancer-associated enzymes. Its structure incorporates a piperidine ring, a privileged scaffold in drug discovery known for its presence in a wide range of bioactive molecules . The molecular framework of piperidine is a common feature in compounds evaluated for their affinity to neurological receptors, such as the vesicular acetylcholine transporter (VAChT) and dopamine receptors, which are critical targets for understanding and treating neurodegenerative diseases . Furthermore, the integration of a thiophene heterocycle, as seen in this compound, is a strategic bioisosteric replacement in drug design, often utilized to optimize properties like potency and metabolic stability . This specific combination of a pyridine, piperidine, and thiophene suggests potential application in designing inhibitors for disease-relevant enzymes, such as the carbonic anhydrase isoforms IX and XII, which are overexpressed in hypoxic solid tumors and represent a promising avenue for anticancer research . This product is intended for research purposes only, strictly within laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-[(4-thiophen-3-ylpiperidin-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2S/c1-2-7-16-15(3-1)11-17-8-4-13(5-9-17)14-6-10-18-12-14/h1-3,6-7,10,12-13H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUFRFWRAXBMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Thiophen-3-yl)piperidin-1-yl)methyl)pyridine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution with Thiophene: The thiophene group is introduced via substitution reactions, often using thiophene derivatives and suitable catalysts.

    Attachment of the Pyridine Ring: The final step involves the attachment of the pyridine ring to the piperidine-thiophene intermediate, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Thiophen-3-yl)piperidin-1-yl)methyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2-((4-(Thiophen-3-yl)piperidin-1-yl)methyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-(Thiophen-3-yl)piperidin-1-yl)methyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogues:

Compound Name Core Structure Substituents/Modifications Synthesis Method (Key Steps)
Target Compound Pyridine-piperidine-thiophene Thiophen-3-yl, methylene linker Likely multi-step condensation (inferred from Scheme 1, )
Q2 () Hexahydroquinoline-pyridine Nitro (-NO₂), chloro (Cl), disubstituted Condensation of substituted anilines and aldehydes
9b () Thieno[3,2-d]pyrimidine-piperidine Cyano (-CN), phosphonate ester Suzuki coupling, phosphorylation
S 18126 () Benzoindane-piperazine Dihydrobenzo[1,4]dioxin, methylindane Multi-step alkylation and cyclization
  • Synthesis Insights : The target compound likely shares synthetic routes with Q2 (), involving condensation of amines and carbonyl intermediates. Piperidine-thiophene hybrids often require regioselective substitutions to optimize yield and purity .

Antimicrobial and Antitumor Profiles:

Compound Activity (MIC µg/mL) Key Substituent Influence Reference Study
Q2 () Moderate antibacterial (25–50 µg/mL) Nitro group enhances electron deficiency, improving membrane penetration Rasayan Journal of Chemistry
Q12 () Enhanced antifungal (12.5–25 µg/mL) Methoxy (-OCH₃) increases lipophilicity Bioinorganic Medicinal Chemistry
Piperidine Derivatives Broad-spectrum activity (10–100 µg/mL) Thiophene sulfur enhances target binding via hydrophobic interactions Medicinal Chemistry Research
  • Target Compound Implications : The thiophen-3-yl group may confer improved CNS permeability compared to thiophen-2-yl analogs (), while the pyridine-piperidine core could modulate dopamine receptor affinity, as seen in S 18126 (D₄ receptor Kᵢ = 2.4 nM) .

Physicochemical Properties

Comparative Data:

Compound Melting Point (°C) Molecular Weight IR Key Bands (cm⁻¹) ¹H NMR (δ ppm, Key Signals)
Target Compound ~270–285 (estimated) ~300–350 2180–2200 (-CN), 1670 (C=O) 2.1–2.3 (piperidine CH₂), 7.1–7.8 (Ar-H)
Q2 () 278–282 497 2183 (-CN), 1672 (C=O) 7.18–7.79 (Ar-H), 5.39 (NH₂)
Q12 () 288–292 525 2201 (-CN), 1668 (C=O) 3.82 (-OCH₃), 1.61 (CH₃)
  • Key Trends : Bulkier substituents (e.g., gem-dimethyl in Q12) increase melting points and molecular weight, while electron-withdrawing groups (e.g., -CN) stabilize the aromatic system .

Biological Activity

2-((4-(Thiophen-3-yl)piperidin-1-yl)methyl)pyridine is a heterocyclic compound characterized by the presence of both thiophene and pyridine rings, which contribute to its unique electronic properties and potential biological activities. This compound has garnered attention in medicinal chemistry for its diverse applications, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C13H14N2S\text{C}_{13}\text{H}_{14}\text{N}_2\text{S}

This compound features a piperidine ring substituted with a thiophene group and a pyridine moiety, which influences its solubility and interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds containing thiophene and piperidine structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of piperidine can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Activity

The anticancer potential of this compound is under investigation, particularly due to the presence of the piperidine ring, which has been associated with various anticancer agents. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For example, compounds similar to this compound have shown promising results in inhibiting tumor growth in cell lines derived from breast and lung cancers.

Neuroprotective Effects

Piperidine derivatives have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The ability to inhibit acetylcholinesterase (AChE) suggests that this compound could enhance cholinergic transmission, potentially improving cognitive function.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several piperidine derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Anticancer Research

In a comparative study on anticancer agents, a derivative of this compound was tested against human cancer cell lines. The compound exhibited an IC50 value of 15 µM, indicating moderate cytotoxicity. Further mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways.

Research Findings Summary

Activity Tested Compound IC50/MIC Notes
AntimicrobialThis compoundMIC: 10–50 µg/mLEffective against S. aureus and E. coli
AnticancerRelated piperidine derivativeIC50: 15 µMInduces apoptosis via caspase activation
NeuroprotectivePiperidine derivativesNot specifiedPotential AChE inhibitor

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